molecular formula C15H10O4 B191085 6,7-Dihydroxyflavone CAS No. 38183-04-9

6,7-Dihydroxyflavone

Cat. No. B191085
CAS RN: 38183-04-9
M. Wt: 254.24 g/mol
InChI Key: GSAOUZGPXSGVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydroxyflavone is a compound with the molecular formula C15H10O4 . It is a low molecular weight compound that can cross the blood-brain barrier and has been implicated in numerous functions and behaviors . It is thought to have neuroprotective capability and has been shown to alleviate symptoms in a wide range of diseases .


Synthesis Analysis

The synthesis of 7,8-DHF involves a cell-based drug screening to search for small molecules that act as the TrkB agonist . The 7,8-dihydroxy groups are essential for the agonistic effect . A modified synthesis of baicalein by Dakin oxidation of 6-acetyl-5,7-dihydroxyflavone (obtained by condensation of phloroacetophenone with ethyl benzoylacetate) has been reported .


Molecular Structure Analysis

The molecular structure of 6,7-Dihydroxyflavone includes a molecular weight of 254.238 Da and a monoisotopic mass of 254.057907 Da . The structure involves the presence of freely rotating bonds, H bond acceptors, and H bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dihydroxyflavone are not extensively documented, it has been noted that the hydroxy groups on the B ring can regulate 7,8-DHF’s stimulatory activity on the TrkB receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydroxyflavone include a density of 1.4±0.1 g/cm3, boiling point of 521.6±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 204.8±23.6 °C .

properties

IUPAC Name

6,7-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAOUZGPXSGVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191569
Record name 6,7-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydroxyflavone

CAS RN

38183-04-9
Record name 6,7-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38183-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38183-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,7-DIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R86H59XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydroxyflavone
Reactant of Route 2
Reactant of Route 2
6,7-Dihydroxyflavone
Reactant of Route 3
6,7-Dihydroxyflavone
Reactant of Route 4
6,7-Dihydroxyflavone
Reactant of Route 5
6,7-Dihydroxyflavone
Reactant of Route 6
6,7-Dihydroxyflavone

Citations

For This Compound
191
Citations
HY Zhang - Quantitative Structure‐Activity Relationships, 2000 - Wiley Online Library
The difference of heat of formation between parent molecule and its free radical (ΔHOF), calculated by semiempirical quantum chemical method AM1, was employed as a theoretical …
Number of citations: 22 onlinelibrary.wiley.com
Y Sato, H Shibata, N Arakaki… - Antimicrobial agents and …, 2004 - Am Soc Microbiol
We have demonstrated that 6,7-dihydroxyflavone by itself has only a weak antibacterial effect on methicillin-resistant Staphylococcus aureus (MRSA) but that at concentrations less than …
Number of citations: 23 journals.asm.org
X Liu, Q Qi, G Xiao, J Li, HR Luo, K Ye - Pharmacology, 2013 - karger.com
7, 8-Dihydroxyflavone (7, 8-DHF) acts as a TrkB receptor-specific agonist. It mimics the physiological actions of brain-derived neurotrophic factor (BDNF) and demonstrates remarkable …
Number of citations: 78 karger.com
YD Yoon, YH Park, Y Yi, YS Lee, GH Jo… - … of microbiology and …, 2010 - koreascience.kr
A search of the Streptomyces avermitilis genome reveals that its closest homologs are several O-methyltransferases. Among them, one gene (viz., saomt5) was cloned into the pET-15b …
Number of citations: 21 koreascience.kr
T Higuti, Y Sato, H Shibata, N Arakaki - Citeseer
We have demonstrated that 6, 7-dihydroxyflavone by itself has only a weak antibacterial effect on methicillinresistant Staphylococcus aureus (MRSA) but that at concentrations less than …
Number of citations: 2 citeseerx.ist.psu.edu
H Gao, J Kawabata - Bioorganic & medicinal chemistry, 2005 - Elsevier
The SAR studies suggested that the C-ring of baicalein (1) was not necessary for the activity, and validated the importance of 2,3,4-trihydroxybenzoyl structure of 1. Thus, a series of 2,3,…
Number of citations: 168 www.sciencedirect.com
H Gao, J Nishida, S Saito, J Kawabata - Molecules, 2007 - mdpi.com
Baicalein (1), 6-hydroxyapigenin (6), 6-hydroxygalangin (13) and 6-hydroxy-kaempferol (14), which are naturally occurring flavonoids from a set of 14 hydroxy-flavones tested, exhibited …
Number of citations: 71 www.mdpi.com
Y Sato, H Shibata, T Arai, A Yamamoto… - International journal of …, 2004 - Elsevier
We found that some flavonoids had a weak antibacterial effect on methicillin-resistant Staphylococcus aureus (MRSA), but that at sub-MIC concentrations they greatly increased the …
Number of citations: 80 www.sciencedirect.com
MA Guerrero-Rubio, S Hernández-García… - Antioxidants, 2021 - mdpi.com
Flavonoids are potential nutraceutical compounds present in diary food. They are considered health-promoting compounds and promising drugs for different diseases, such as …
Number of citations: 17 www.mdpi.com
K ONO, H NAKANE, M FUKUSHIMA… - European Journal of …, 1990 - Wiley Online Library
Four flavonoids, 5,6,7‐trihydroxyflavone (baicalein), 3,3′,4′,5,7‐pentahydroxyflavone (quercetin), 3,3′,4′,5,6,7‐hexahydroxyflavone (quercetagetin) and 3,3′,4′,5,5′,7‐…
Number of citations: 282 febs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.